Cas no 925-56-4 ((e)-methyl 3-cyano-2-propenoate)

(E)-Methyl 3-cyano-2-propenoate is a versatile α,β-unsaturated ester with a cyano functional group, commonly used as a building block in organic synthesis. Its conjugated double bond and electron-withdrawing cyano and ester groups make it a valuable intermediate for Michael additions, cycloadditions, and polymerizations. The compound exhibits high reactivity in nucleophilic and radical reactions, enabling the synthesis of heterocycles, pharmaceuticals, and specialty chemicals. Its stability under standard conditions and compatibility with a range of solvents enhance its utility in laboratory and industrial applications. The product is particularly favored for its role in producing fine chemicals with precise stereochemical control.
(e)-methyl 3-cyano-2-propenoate structure
925-56-4 structure
Product Name:(e)-methyl 3-cyano-2-propenoate
CAS No:925-56-4
MF:C5H5NO2
MW:111.098701238632
CID:862493
PubChem ID:5463592
Update Time:2025-06-08

(e)-methyl 3-cyano-2-propenoate Chemical and Physical Properties

Names and Identifiers

    • (e)-methyl 3-cyano-2-propenoate
    • methyl (E)-3-cyanoprop-2-enoate
    • AKOS022180876
    • AMY6967
    • 44653-08-9
    • EN300-3612095
    • Methyl3-cyanoacrylate
    • METHYL (2E)-3-CYANOPROP-2-ENOATE
    • (e)-methyl 3-cyanoacrylate
    • methyl-3-cyanoacrylate
    • 925-56-4
    • Methyl 3-cyanoacrylate
    • Inchi: 1S/C5H5NO2/c1-8-5(7)3-2-4-6/h2-3H,1H3/b3-2+
    • InChI Key: AJXIQWIGXITQSV-NSCUHMNNSA-N
    • SMILES: O(C)C(/C=C/C#N)=O

Computed Properties

  • Exact Mass: 111.032028402g/mol
  • Monoisotopic Mass: 111.032028402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • Density: 1.094
  • Boiling Point: 190.1°C at 760 mmHg
  • Flash Point: 76.4°C
  • Refractive Index: 1.443

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Additional information on (e)-methyl 3-cyano-2-propenoate

Introduction to (E)-Methyl 3-Cyano-2-Propenoate (CAS No. 925-56-4)

(E)-Methyl 3-cyano-2-propenoate, with the chemical formula C₅H₃NO₂ and CAS number 925-56-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This alpha, beta-unsaturated nitrile derivative has garnered attention due to its versatile applications in synthetic chemistry, agrochemicals, and potential pharmaceutical uses.

The structure of (E)-methyl 3-cyano-2-propenoate features a conjugated system consisting of a double bond between the second and third carbon atoms, a cyano group at the third carbon, and a methyl ester group at the fourth carbon. This unique arrangement imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations.

In recent years, researchers have been exploring the synthetic utility of (E)-methyl 3-cyano-2-propenoate in the development of novel heterocyclic compounds. The cyano group can undergo various reactions such as nucleophilic addition, cycloaddition, and reduction, providing multiple pathways for structural diversification. For instance, studies have demonstrated its role in constructing five-membered heterocycles, which are prevalent in many biologically active molecules.

One of the most intriguing aspects of (E)-methyl 3-cyano-2-propenoate is its application in pharmaceutical synthesis. Researchers have leveraged its reactivity to develop intermediates for drugs targeting various therapeutic areas. Notably, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. The cyano group's ability to participate in condensation reactions has enabled the synthesis of complex molecules that mimic natural bioactive compounds.

The agrochemical industry has also benefited from the use of (E)-methyl 3-cyano-2-propenoate. Its derivatives serve as key components in the formulation of pesticides and herbicides. The compound's stability under various environmental conditions makes it an ideal candidate for developing long-lasting agrochemical products. Recent studies have highlighted its role in synthesizing novel herbicides that exhibit higher selectivity and lower toxicity to non-target organisms.

The synthesis of (E)-methyl 3-cyano-2-propenoate typically involves the condensation of methyl acrylate with malononitrile in the presence of a base catalyst. This reaction proceeds efficiently under mild conditions, making it a preferred method for industrial-scale production. Advances in catalytic systems have further improved the yield and purity of the product, enhancing its applicability in research and industrial settings.

In conclusion, (E)-methyl 3-cyano-2-propenoate (CAS No. 925-56-4) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it a valuable building block for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in the chemical industry is likely to grow further.

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